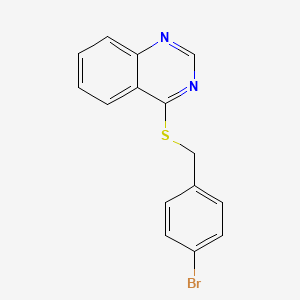

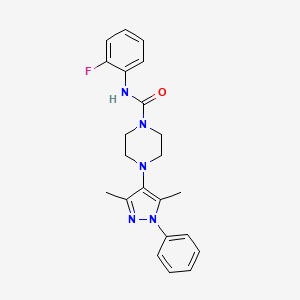

4-((4-Bromobenzyl)thio)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-Bromobenzyl)thio)quinazoline is a chemical compound that is widely studied in the field of organic chemistry due to its potential applications in various areas. It belongs to the class of quinazoline derivatives, which have drawn significant attention due to their diverse biological activities .

Synthesis Analysis

Quinazoline derivatives, including this compound, can be synthesized via straightforward pathways . The synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

Quinazoline derivatives have a distinct molecular structure that contributes to their wide range of biopharmaceutical activities . The structure-activity relationship analysis of quinazoline derivatives indicates that compounds with substitution on the 4-position of the benzene ring work best .Chemical Reactions Analysis

Quinazoline derivatives, including this compound, can undergo various chemical reactions. For instance, Aza-Diels-Alder reaction, which contains the coupling of imine and electron-rich alkene, has gradually become a powerful tool for the synthesis of quinazoline derivatives .Mecanismo De Acción

Target of Action

4-((4-Bromobenzyl)thio)quinazoline is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds . Quinazoline derivatives have been found to exhibit a wide range of biopharmaceutical activities, including anti-cancer, anti-inflammation, anti-bacterial, and more . The primary targets of quinazoline derivatives are often kinases, particularly the ATP binding site of the epidermal growth factor receptor (EGFR) .

Mode of Action

Quinazoline derivatives, in general, are known to interact with their targets, such as egfr, by binding to the atp binding site, thereby inhibiting the receptor’s activity . This interaction can lead to changes in cellular processes, such as cell proliferation and apoptosis.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its primary targets. For instance, inhibition of EGFR can affect various downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an EGFR inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .

Safety and Hazards

While specific safety and hazard information for 4-((4-Bromobenzyl)thio)quinazoline is not available, it’s important to handle all chemical compounds with care. For instance, 4-Bromobenzyl alcohol, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(4-bromophenyl)methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2S/c16-12-7-5-11(6-8-12)9-19-15-13-3-1-2-4-14(13)17-10-18-15/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSOAOPDZYNZTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2946289.png)

![2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2946293.png)

![6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2946300.png)

![3-[(3,4-Dimethylphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2946305.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(3-nitro-2-pyridinyl)-1,2-ethanediamine](/img/structure/B2946309.png)